

Core Synthesis and Key Reactions of 7-Oxanorbornadiene

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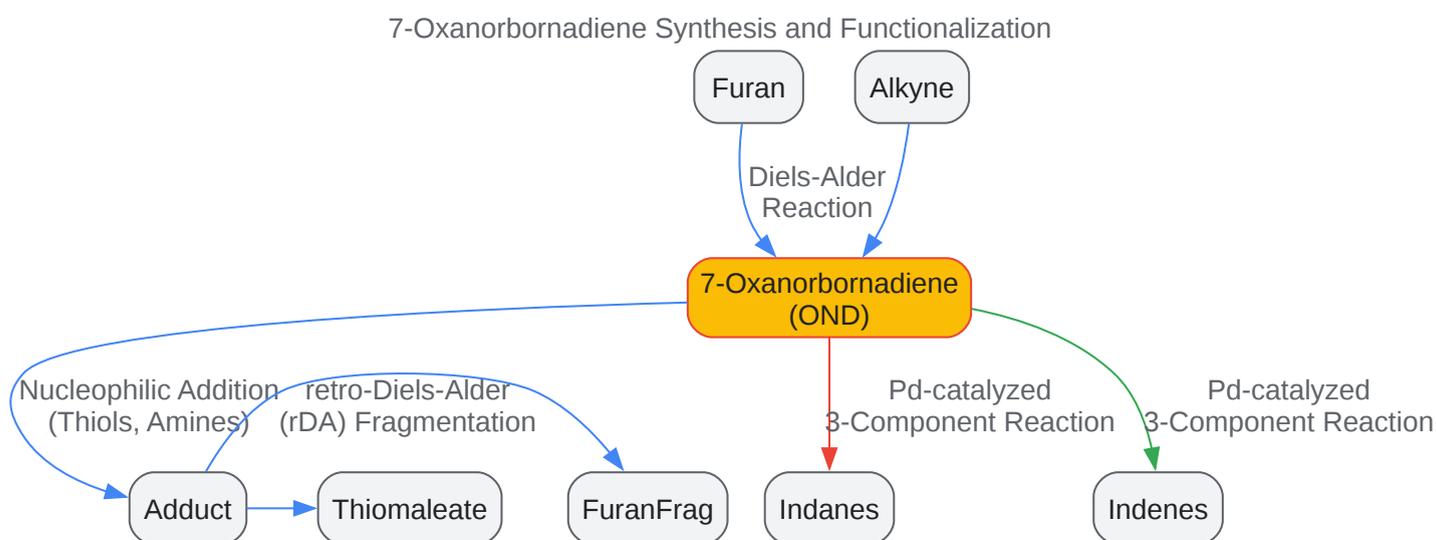
Compound Focus: 7-OXANORBORNADIENE

CAS No.: 6569-83-1

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The foundational synthesis of ONDs and their subsequent, highly tunable reactions are summarized in the diagram below.



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Synthetic pathways for ONDs and their application in functionalization and scaffold construction.

Detailed Experimental Protocols

Diels-Alder Synthesis of the OND Core

This one-step reaction between a furan and a dialkyl acetylenedicarboxylate is the most common and reliable method for preparing OND reagents [1].

- **Typical Procedure:** In a suitable reaction vessel, combine the chosen furan derivative with 1.0 to 1.2 equivalents of dimethyl acetylenedicarboxylate (DMAD) in an aprotic solvent like acetonitrile or dichloromethane [1].
- **Reaction Conditions:** The reaction often proceeds at room temperature or with mild heating. Progress can be monitored by TLC or LC-MS for the consumption of the dienophile.
- **Work-up and Purification:** Upon completion, the solvent can be removed under reduced pressure. The crude OND product is typically purified by flash chromatography on silica gel. The product is obtained as a crystalline solid or an oil in high yield [1].
- **Note:** The OND core is stable in aqueous solutions but is a potent electrophile. It should be stored under inert atmosphere at low temperature when possible [1].

Nucleophilic Addition and rDA Fragmentation

This two-step sequence is the cornerstone of OND's application in drug delivery and bioconjugation [2] [1].

- **Thiol Addition Protocol:**
 - To a solution of the OND (e.g., 1 mmol) in an organic solvent like acetonitrile, add 1.05 equivalents of the thiol (e.g., β -mercaptoethanol) and a catalytic amount of a tertiary amine base (e.g., triethylamine, ~5 mol%) [1].
 - The Michael addition is typically complete within **10-15 minutes at room temperature** at millimolar concentrations, yielding the oxanorbornene thiol adduct [2].
- **Retro-Diels-Alder (rDA) Monitoring:**
 - The fragmentation of the adduct can be monitored by (^1H) NMR spectroscopy [2] [1].
 - Characteristic resonances for the vinyl protons of the furan and thiomaleate products are tracked over time.
 - The reaction follows clean first-order kinetics. Plotting the natural log of the adduct concentration versus time gives a linear fit, from which the half-life can be accurately determined [2].

Palladium-Catalyzed Diversification

A recent communication describes a divergent synthesis to access complex phosphonate-containing scaffolds [3].

- **General Setup:** The three-component reaction employs a palladium catalyst, an aryl halide, a norbornene derivative as a "controller," and a P(O)H compound [3].
- **Divergent Pathway Control:**
 - **Indane Formation:** When **norbornadiene**, **norbornene**, or **7-oxabenzonorbornadiene** are used, the reaction proceeds through a cascade [3+2] cyclization and alkylation to yield **alkylphosphonate-containing indanes** [3].
 - **Indene Formation:** When **oxanorbornadiene** is the substrate, the initial adduct undergoes a subsequent **retro-Diels–Alder (rDA) reaction**, leading to **phosphonate-containing indenenes** [3].

Tuning OND Stability and Reactivity

The half-life of the OND-thiol adduct, which dictates the release rate of a conjugated cargo, can be tuned over orders of magnitude by modifying the OND structure [2] [1]. The following table summarizes key structural effects.

Factor	Substituent / Position	Effect on rDA Half-Life (Adduct Stability)	Experimental Half-Life Examples (in CDCl ₃ at RT)
Electronics [2]	Electron-donating group (EDG) at 2-/5- position	Increases stability (longer half-life)	Methyl (2b): 2.3 days [1]
	Electron-withdrawing group (EWG) at 2-/5- position	Decreases stability (shorter half-life)	Unsubstituted (2a): ~12 hours [1]; Aryl groups: 2-14 hours [2]
Bridgehead Substituents [1]	Methyl group	Increases stability	Methyl (2b): 2.3 days vs. Unsubstituted (2a): ~12 hours [1]

Factor	Substituent / Position	Effect on rDA Half-Life (Adduct Stability)	Experimental Half-Life Examples (in CDCl ₃ at RT)
	Fluorinated groups (e.g., CF ₃)	Greatly increases stability	Dansyl derivative with CF ₃ /CO ₂ Et (2r): 241 days [1]
Ester Group (R²) [1]	Larger ester group (e.g., tert-butyl)	Slightly decreases stability	CH ₂ NHAc, CO ₂ But (2h): 11.3 days vs. CO ₂ Me (2f): 18.8 days [1]
	Propargyl ester	More significantly decreases stability	CH ₂ NHAc, CO ₂ CH ₂ C≡CH (2i): 5.6 days [1]

Application in Drug Delivery and Bioconjugation

The OND platform is particularly valuable for creating tunable, cleavable linkages in biological settings.

- **Tunable Release from Serum Albumin:** OND reagents can covalently conjugate to the single free cysteine residue of serum albumin (SA). The release rate of the conjugated drug cargo is directly controlled by the OND-thiol adduct stability [1].
- **Selectivity for Cysteine:** The high electrophilicity of ONDs confers a selectivity of >1000-fold for reaction with thiols over amines, making them ideal for specific bioconjugation [1]. This selectivity can be enhanced by steric design, as demonstrated by a calix[6]arene-based OND conjugate that selectively reacted with cysteine over homocysteine and glutathione [4].
- **Release Rate Range:** By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins could be tuned from **40 minutes to 7 days at 37 °C**, providing a versatile toolbox for controlled drug delivery [1].

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